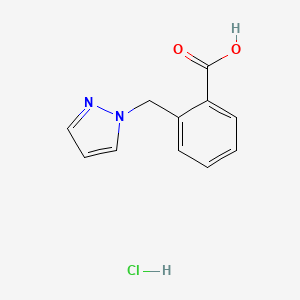
1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone
Overview
Description
“1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone” is a chemical compound with the molecular formula C9H13N3O . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone”, has been a topic of interest in organic chemistry . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The molecular structure of “1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone” can be confirmed by various methods such as X-ray crystallography, 1H and 13C NMR, and HRMS studies .
Chemical Reactions Analysis
Pyrazole derivatives, such as “1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone”, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . These compounds can be synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Scientific Research Applications
-
Organic and Medicinal Synthesis
- 5-Amino-pyrazoles are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
- They are used in a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- The results of these syntheses are outstanding compounds with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
-
Pharmaceuticals and Medicinal Chemistry
- 5-Amino-pyrazoles are similar to biologically active compounds and have diverse applications in pharmaceutics and medicinal chemistry .
- They are used in the synthesis of many essential drugs and renewable resources .
- The results of these applications are heterocyclic scaffolds that are important for their multiplex properties .
-
- Indole derivatives, which can be synthesized from compounds like 5-amino-pyrazoles, have various biological activities .
- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- The results of these applications have revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which can be synthesized from compounds like 5-amino-pyrazoles, have been discovered as novel CDK2 inhibitors .
- These compounds were designed and synthesized as novel CDK2 targeting compounds .
- The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
- Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
-
- Nitrogen-containing aromatic heterocycles, which can be synthesized from compounds like 5-amino-pyrazoles, are common motifs in a wide range of functional materials .
- These materials have diverse applications in various fields .
- The results of these applications have revealed that nitrogen-based heterocycles have structural significance in the design and engineering of functional materials .
-
- Nitrogen-containing aromatic heterocycles, which can be synthesized from compounds like 5-amino-pyrazoles, are common motifs in a wide range of polymers .
- These polymers have diverse applications in various fields .
- The results of these applications have revealed that nitrogen-based heterocycles have structural significance in the design and engineering of polymers .
-
Pseudo-Three-Component Condensation Reaction
- 5-Amino-pyrazoles have been used in a pseudo-three-component condensation reaction with isatines to afford 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives .
- This reaction was catalyzed by p-toluenesulfonic acid (p-TSA) and carried out in water, yielding good results .
- The resulting compounds could have potential applications in various fields, although specific results or outcomes were not mentioned in the source .
-
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which can be synthesized from compounds like 5-amino-pyrazoles, have been reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- The results of these applications have revealed that these compounds have potential antiviral activities .
properties
IUPAC Name |
1-(5-amino-3-cyclopropylpyrazol-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(13)5-12-9(10)4-8(11-12)7-2-3-7/h4,7H,2-3,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMXYCIOSULMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=CC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206581 | |
| Record name | 2-Propanone, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone | |
CAS RN |
1306739-31-0 | |
| Record name | 2-Propanone, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



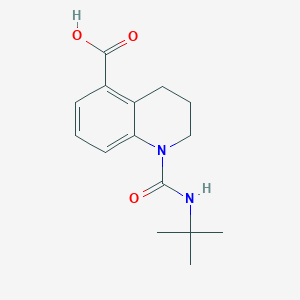
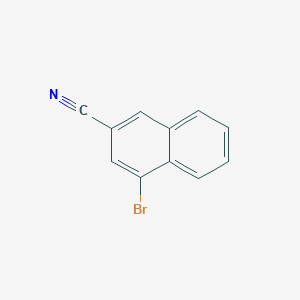
![tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523411.png)
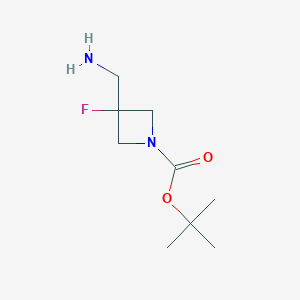
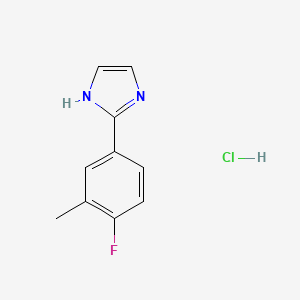
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol](/img/structure/B1523417.png)
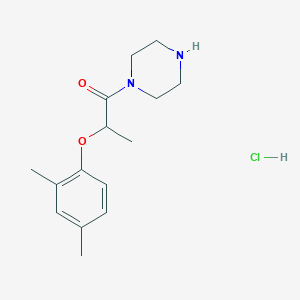
![4-[(2-Phenylethyl)amino]phenol hydrobromide](/img/structure/B1523419.png)
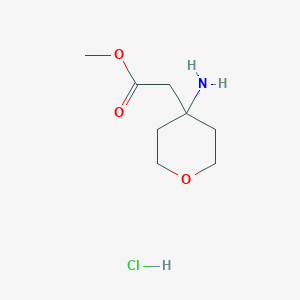

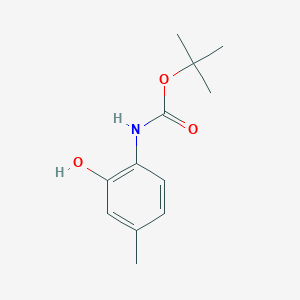
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride](/img/structure/B1523423.png)
![1-[(3-Bromophenyl)methyl]piperidine-2,6-dione](/img/structure/B1523425.png)
